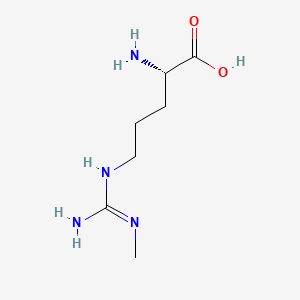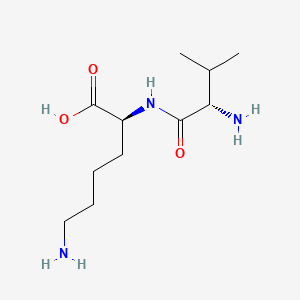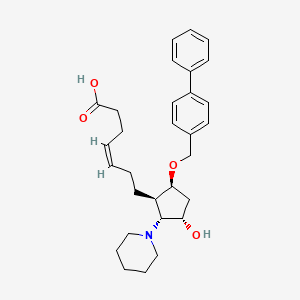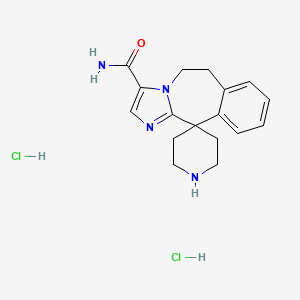
Tilarginine
Übersicht
Beschreibung
Diese Verbindungen enthalten Arginin oder ein Derivat davon, das aus der Reaktion von Arginin an der Aminogruppe oder der Carboxygruppe oder aus dem Ersatz eines beliebigen Wasserstoffs von Glycin durch ein Heteroatom resultiert . Tilarginin wurde hinsichtlich seines Potenzials in der Grundlagenforschung, der Behandlung und der diagnostischen Anwendungen untersucht, insbesondere in den Bereichen Fettleibigkeit, Typ-2-Diabetes, Augenphysiologie und regionaler Blutfluss .
Vorbereitungsmethoden
Tilarginin kann beim Menschen und bei den meisten anderen Säugetieren über die Darm-Nieren-Achse aus Glutamin, Glutamat und Prolin synthetisiert werden. Die Verbindung ist in verschiedenen Formen erhältlich, darunter Tilarginin-Acetat, Tilarginin-Citrat und Tilarginin-Hydrochlorid . Die Synthesewege und Reaktionsbedingungen für diese Formen beinhalten die Verwendung spezifischer Reagenzien und Bedingungen, um das gewünschte Produkt zu erhalten. Zum Beispiel ist Tilarginin-Acetat ein Inhibitor der Stickstoffmonoxid-Synthase aller Stickstoffmonoxid-Synthase-Isoformen, einschließlich neuronaler Stickstoffmonoxid-Synthase, endothelialer Stickstoffmonoxid-Synthase und induzierbarer Stickstoffmonoxid-Synthase .
Chemische Reaktionsanalyse
Tilarginin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Als Inhibitor der Stickstoffmonoxid-Synthase interagiert es mit Stickstoffmonoxid-Synthase-Enzymen, um die Produktion von Stickstoffmonoxid zu hemmen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Inhibitoren und Substrate, die auf die aktiven Zentren der Enzyme abzielen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Stickstoffmonoxid und andere verwandte Verbindungen .
Analyse Chemischer Reaktionen
Tilarginine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a nitric oxide synthase inhibitor, it interacts with nitric oxide synthase enzymes to inhibit the production of nitric oxide . Common reagents and conditions used in these reactions include specific inhibitors and substrates that target the active sites of the enzymes. The major products formed from these reactions include nitric oxide and other related compounds .
Wissenschaftliche Forschungsanwendungen
Tilarginin wurde umfassend auf seine wissenschaftlichen Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie untersucht. Im Bereich der Medizin wurde Tilarginin auf seine Rolle bei der Behandlung verschiedener Schockformen untersucht, darunter septischer Schock und kardiogener Schock, der einen Myokardinfarkt kompliziert. Die TRIUMPH-Studie untersuchte die Wirksamkeit von Tilarginin bei der Reduzierung der Mortalität bei Patienten mit Myokardinfarkt, der durch refraktären kardiogenen Schock kompliziert wurde . Darüber hinaus wurde Tilarginin verwendet, um die Hämatopoese in Zellkulturen und Tiermodellen zu verbessern . Im Bereich der Biologie wurde Tilarginin auf seine Auswirkungen auf die Herz-Kreislauf-Gesundheit und seine Rolle bei der Regulation des Skelettmuskelstoffwechsels untersucht .
Wirkmechanismus
Tilarginin entfaltet seine Wirkung durch die Hemmung von Stickstoffmonoxid-Synthase-Enzymen, die für die Produktion von Stickstoffmonoxid verantwortlich sind . Stickstoffmonoxid ist ein starker Vasodilatator, der eine entscheidende Rolle bei der Regulierung des Blutdrucks und des Gefäßtonus spielt. Durch die Hemmung der Stickstoffmonoxid-Synthase reduziert Tilarginin die Produktion von Stickstoffmonoxid, was zu einem erhöhten Blutdruck und einer veränderten Herzkontraktionsfunktion führt . Zu den molekularen Zielen und Wegen, die an diesem Mechanismus beteiligt sind, gehören die aktiven Zentren der neuronalen Stickstoffmonoxid-Synthase, der endothelialen Stickstoffmonoxid-Synthase und der induzierbaren Stickstoffmonoxid-Synthase .
Wirkmechanismus
Tilarginine exerts its effects by inhibiting nitric oxide synthase enzymes, which are responsible for the production of nitric oxide . Nitric oxide is a powerful vasodilator that plays a crucial role in regulating blood pressure and vascular tone. By inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, leading to increased blood pressure and altered cardiac contractile function . The molecular targets and pathways involved in this mechanism include the active sites of neuronal nitric oxide synthase, endothelial nitric oxide synthase, and inducible nitric oxide synthase .
Vergleich Mit ähnlichen Verbindungen
Tilarginin ähnelt anderen Verbindungen, die die Stickstoffmonoxid-Synthase hemmen, wie z. B. L-NG-Monomethylarginin und N-Methylarginin . Diese Verbindungen weisen ähnliche Strukturen und Wirkmechanismen auf, aber Tilarginin ist einzigartig in seiner spezifischen Hemmung aller Stickstoffmonoxid-Synthase-Isoformen . Andere ähnliche Verbindungen sind L-NG-Monomethylarginin und N-Methylarginin, die ebenfalls die Stickstoffmonoxid-Synthase hemmen, aber möglicherweise eine unterschiedliche Selektivität und Potenz aufweisen .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWOCRCBQPEKQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040560 | |
| Record name | L-Monomethylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17035-90-4 | |
| Record name | NG-Monomethyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17035-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilarginine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017035904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Monomethylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JT06E6GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Targinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)
